molecular formula C5H4N2O2 B13473468 5-Methoxy-1,2-oxazole-3-carbonitrile

5-Methoxy-1,2-oxazole-3-carbonitrile

Cat. No.: B13473468
M. Wt: 124.10 g/mol
InChI Key: OMNMSYDNQFNRMK-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-oxazole-3-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a methoxy group at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxyacetonitrile with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-Methoxy-1,2-oxazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-oxazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and cyano groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

    5-Methyl-1,2-oxazole-3-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

5-Methoxy-1,2-oxazole-3-carbonitrile is unique due to the presence of both the methoxy and cyano groups, which can impart distinct chemical and biological properties. These functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H4N2O2

Molecular Weight

124.10 g/mol

IUPAC Name

5-methoxy-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C5H4N2O2/c1-8-5-2-4(3-6)7-9-5/h2H,1H3

InChI Key

OMNMSYDNQFNRMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NO1)C#N

Origin of Product

United States

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